5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
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Overview
Description
5’-Ethyl-2’-hydroxy-3’-nitroacetophenone is an aromatic compound with the molecular formula C10H11NO4 It is characterized by the presence of an ethyl group, a hydroxyl group, and a nitro group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone typically involves the nitration of 5’-ethyl-2’-hydroxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-Ethyl-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The ethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5’-Ethyl-2’-hydroxy-3’-aminoacetophenone.
Substitution: Various alkylated or acylated derivatives.
Oxidation: 5’-Carboxy-2’-hydroxy-3’-nitroacetophenone.
Scientific Research Applications
5’-Ethyl-2’-hydroxy-3’-nitroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone: Similar structure but with a fluorine atom instead of an ethyl group.
5’-Chloro-2’-hydroxy-3’-nitroacetophenone: Contains a chlorine atom instead of an ethyl group.
Uniqueness
5’-Ethyl-2’-hydroxy-3’-nitroacetophenone is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its fluorine and chlorine analogs.
Properties
IUPAC Name |
1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSNNEAZJXNKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374524 |
Source
|
Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71002-71-6 |
Source
|
Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71002-71-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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